Fidrisertib
Description
Properties
IUPAC Name |
[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYYNLRVIYURK-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141955-96-4 | |
| Record name | BLU-782 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141955964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIDRISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4ZI0CJ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fidrisertib: A Targeted Kinase Inhibitor for Fibrodysplasia Ossificans Progressiva - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of fidrisertib (formerly BLU-782, IPN60130), an investigational oral therapeutic for the treatment of fibrodysplasia ossificans progressiva (FOP). FOP is an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, leading to cumulative and irreversible loss of mobility.[1][2][3] This document details the molecular basis of FOP, the targeted therapeutic strategy of this compound, its preclinical validation, and the design of ongoing clinical investigations.
The Molecular Pathogenesis of Fibrodysplasia Ossificans Progressiva
FOP is predominantly caused by a recurrent single-point, gain-of-function mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. The most common mutation, R206H, renders the ALK2 receptor hyperactive, leading to dysregulated and excessive signaling through the BMP pathway.[2][4][5] This aberrant signaling cascade is the primary driver of the pathological endochondral ossification observed in FOP patients.[5] The mutated ALK2 receptor exhibits a neofunctional response to activin A, which, in the context of the FOP mutation, paradoxically activates the BMP signaling pathway, contributing to the formation of heterotopic bone.
This compound: A Selective ALK2 Kinase Inhibitor
This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the ALK2 kinase.[1] It was specifically designed to target the pathogenic, mutant form of the ALK2 receptor, thereby directly addressing the underlying cause of FOP.[6] By inhibiting the kinase activity of the mutated ALK2 receptor, this compound aims to block the downstream signaling cascade that initiates chondrogenesis and subsequent ossification in soft tissues.
Biochemical Potency and Selectivity
This compound has demonstrated potent inhibition of the mutant ALK2R206H kinase and the wild-type ALK2 kinase in biochemical assays. Importantly, it exhibits high selectivity for ALK2 over other closely related BMP type I receptors, which is critical to minimize off-target effects and potential toxicities.[4][6]
| Target Kinase | IC50 (nM) |
| ALK2R206H | 0.2 |
| ALK2 (wild-type) | 0.6 |
| ALK1 | 3 |
| ALK6 | 24 |
| ALK3 | 45 |
| ALK4 | 65 |
| TGFβR2 | 67 |
| ALK5 | 155 |
| Table 1: In vitro biochemical potency of this compound against ALK2 and other related kinases.[1] Data presented as the half-maximal inhibitory concentration (IC50). |
Cellular Activity
In cellular assays, this compound effectively inhibits ALK2R206H-mediated signaling. It has been shown to block the phosphorylation of SMAD1, a key downstream effector in the BMP signaling pathway, with high potency.[1] The cellular selectivity of this compound is greater than 100-fold for ALK2 over other related kinases like ALK1, ALK3, and ALK6.[4]
| Cellular Target | IC50 (nM) |
| ALK2R206H in HEK293T/ALK3KO cells | 7 |
| Table 2: Cellular potency of this compound in inhibiting ALK2R206H signaling.[1][2][4] |
Preclinical Efficacy in a Murine Model of FOP
The in vivo efficacy of this compound was evaluated in a conditional knock-in mouse model expressing the human ALK2R206H mutation, which recapitulates key features of FOP.[6]
Prophylactic Dosing Prevents Heterotopic Ossification
Prophylactic oral administration of this compound effectively prevented injury-induced HO in the FOP mouse model. A dose of 50 mg/kg was shown to be 100% efficacious in preventing both edema and subsequent HO following a pinch injury to the calf muscle.[6] Furthermore, treated mice exhibited a normal muscle healing response, indicating that this compound does not impair physiological tissue repair.[6]
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle | - | Edema and significant HO formation |
| This compound | 10 | Not significantly different from control |
| This compound | 25 | Average plasma concentrations of 10-60 ng/mL at 24h, leading to >70% ALK2R206H inhibition |
| This compound | 50 | 100% efficacy in preventing edema and HO |
| Table 3: In vivo efficacy of prophylactic this compound in a pinch-injury FOP mouse model.[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The biochemical potency of this compound was determined using a kinase inhibition assay. Recombinant human ALK2R206H and other related kinases were incubated with this compound at varying concentrations in the presence of a peptide substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, and the IC50 values were calculated from the dose-response curves.
Cellular SMAD Phosphorylation Assay
To assess the cellular activity of this compound, HEK293T cells engineered to express ALK2R206H were utilized. These cells were treated with different concentrations of this compound prior to stimulation with a ligand (e.g., BMP or activin A). The level of phosphorylated SMAD1 (pSMAD1) was then quantified using methods such as Western blotting or a sandwich ELISA to determine the inhibitory effect of this compound on the downstream signaling cascade.
In Vivo Mouse Model of FOP
A conditional knock-in mouse model carrying the ALK2R206H mutation was used to evaluate the in vivo efficacy of this compound.[6] Heterotopic ossification was induced via a pinch injury to the gastrocnemius muscle. This compound was administered orally once daily, starting before the injury (prophylactic regimen). The development of edema and HO was monitored using imaging techniques.[6]
Clinical Development
This compound is currently being evaluated in a Phase 2 clinical trial, known as the FALKON study (NCT05039515). This is a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of two different dosage regimens of oral this compound in pediatric and adult patients with FOP. The primary outcome measure is the annualized change in the volume of new heterotopic ossification.
Visualizing the Mechanism of Action and Experimental Design
Signaling Pathway of this compound in FOP
Caption: ALK2 signaling pathway in FOP and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of FOP, directly inhibiting the mutated ALK2 kinase responsible for the disease pathology. Preclinical data have demonstrated its high potency and selectivity, as well as its ability to prevent heterotopic ossification in a relevant animal model. The ongoing Phase 2 clinical trial will provide crucial insights into the efficacy and safety of this compound in individuals with FOP. This technical guide summarizes the core scientific rationale and evidence supporting the continued development of this compound as a promising disease-modifying therapy for this devastating condition.
References
- 1. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 2. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a phosphorylated SMAD ex vivo stimulation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Fidrisertib: Application Notes and Protocols for In Vitro Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fidrisertib (also known as IPN60130) is an investigational oral drug designed as a selective inhibitor of the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[1] In certain pathological conditions, such as Fibrodysplasia Ossificans Progressiva (FOP), mutations in the ACVR1 gene lead to excessive signaling through the bone morphogenetic protein (BMP) pathway, resulting in abnormal bone formation (heterotopic ossification) in soft tissues.[1] this compound is engineered to target the mutant ACVR1 receptor, thereby inhibiting the downstream signaling cascade that drives erroneous cell differentiation into bone and cartilage.[1]
These application notes provide an overview of the mechanism of action of this compound and offer detailed protocols for its use in in vitro cell differentiation studies, particularly focusing on chondrogenesis and osteogenesis. The provided methodologies are intended to serve as a guide for researchers investigating BMP/ACVR1 signaling and developing novel therapeutic strategies.
Mechanism of Action: Targeting the BMP Signaling Pathway
The bone morphogenetic protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis, particularly in the formation of bone and cartilage. The process is initiated when BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, such as ACVR1, by the type II receptor.
Once activated, the type I receptor phosphorylates intracellular proteins called SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This "canonical" BMP pathway is essential for the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and osteoblasts.
In FOP, a mutation in ACVR1 leads to a hyperactive receptor that can be stimulated by other ligands, such as Activin A, which normally does not trigger this pathway. This results in uncontrolled downstream signaling and the pathological differentiation of cells into bone and cartilage. This compound, as a selective ACVR1/ALK2 inhibitor, blocks the kinase activity of the receptor, thereby preventing the phosphorylation of SMADs and halting the aberrant signaling cascade.
Quantitative Data Summary
While specific in vitro concentration data for this compound is not extensively available in the public domain due to its investigational nature, data from similar selective ALK2 inhibitors can provide a starting point for dose-ranging studies. The following table summarizes typical concentration ranges for ACVR1/ALK2 inhibitors used in in vitro cell differentiation assays. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for a specific cell line and experimental setup.
| Inhibitor Class | Example Compound | Cell Line(s) | Effective Concentration Range (in vitro) | Reference Assay |
| Selective ALK2 Inhibitor | LDN-193189 | C2C12, Mesenchymal Stem Cells | 5 nM - 1 µM | Alkaline Phosphatase (ALP) activity, SMAD1/5/8 phosphorylation |
Note: The above concentrations are for a related compound and should be used as a guideline for designing experiments with this compound. The optimal concentration will need to be determined empirically.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on chondrogenic and osteogenic differentiation in vitro.
Protocol 1: Inhibition of Chondrogenic Differentiation in Micromass Culture
This protocol is designed to assess the inhibitory effect of this compound on the chondrogenic differentiation of mesenchymal stem cells (MSCs) or cell lines like ATDC5.
Materials:
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Human or murine Mesenchymal Stem Cells (MSCs) or ATDC5 cells
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Complete culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
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Chondrogenic induction medium (complete culture medium supplemented with TGF-β3 (10 ng/mL), Dexamethasone (100 nM), Ascorbate-2-phosphate (50 µg/mL), and ITS+ supplement)
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This compound (IPN60130) stock solution (dissolved in DMSO)
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Phosphate Buffered Saline (PBS)
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Trypsin-EDTA
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24-well culture plates
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Alcian Blue staining solution
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RNA extraction kit and reagents for qRT-PCR
Experimental Workflow:
Procedure:
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Cell Culture: Culture MSCs or ATDC5 cells in complete culture medium until they reach 80-90% confluency.
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Micromass Seeding:
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Trypsinize and resuspend the cells to a concentration of 1 x 107 cells/mL in complete culture medium.
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Dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate.
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Allow the cells to attach for 2-3 hours in a humidified incubator.
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Carefully add 500 µL of complete culture medium to each well without disturbing the micromass.
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Induction of Chondrogenesis and this compound Treatment:
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The following day, replace the complete culture medium with chondrogenic induction medium.
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Prepare serial dilutions of this compound in chondrogenic induction medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM is a reasonable starting point for a dose-response curve). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
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Add the this compound-containing or control medium to the respective wells.
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Incubation:
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Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 to 21 days.
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Replace the medium with freshly prepared induction medium containing the appropriate concentrations of this compound or vehicle control every 2-3 days.
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Analysis:
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Alcian Blue Staining (for proteoglycan deposition):
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After the incubation period, wash the micromass cultures with PBS.
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Fix the cells with 4% paraformaldehyde for 20 minutes.
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Stain with 1% Alcian Blue in 0.1 N HCl for 30 minutes.
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Wash with distilled water and visualize the blue-stained cartilage matrix.
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Quantitative Real-Time PCR (qRT-PCR):
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At various time points (e.g., day 7, 14, 21), harvest the micromass cultures for RNA extraction.
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Perform qRT-PCR to analyze the expression of key chondrogenic marker genes, such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II). Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
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Protocol 2: Inhibition of Osteogenic Differentiation
This protocol details the methodology to evaluate the inhibitory potential of this compound on the osteogenic differentiation of MSCs.
Materials:
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Human or murine Mesenchymal Stem Cells (MSCs)
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Complete culture medium
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Osteogenic induction medium (complete culture medium supplemented with Dexamethasone (100 nM), β-glycerophosphate (10 mM), and Ascorbate-2-phosphate (50 µg/mL))
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This compound (IPN60130) stock solution (dissolved in DMSO)
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Phosphate Buffered Saline (PBS)
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Trypsin-EDTA
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48-well culture plates
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Alizarin Red S staining solution
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Alkaline Phosphatase (ALP) activity assay kit
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RNA extraction kit and reagents for qRT-PCR
Experimental Workflow:
Procedure:
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Cell Seeding:
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Seed MSCs into 48-well plates at a density of 2 x 104 cells/well in complete culture medium.
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Allow the cells to adhere and reach confluence.
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Induction of Osteogenesis and this compound Treatment:
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Once confluent, replace the complete culture medium with osteogenic induction medium.
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Prepare serial dilutions of this compound in osteogenic induction medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
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Add the this compound-containing or control medium to the respective wells.
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Incubation:
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Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 to 21 days.
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Replace the medium with freshly prepared induction medium containing the appropriate concentrations of this compound or vehicle control every 2-3 days.
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Analysis:
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Alkaline Phosphatase (ALP) Activity Assay (early osteogenic marker):
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At an early time point (e.g., day 7 or 10), lyse the cells according to the manufacturer's protocol of an ALP activity assay kit.
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Measure the ALP activity colorimetrically or fluorometrically and normalize to the total protein content.
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Alizarin Red S Staining (for calcium deposition):
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At a later time point (e.g., day 14 or 21), wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde for 15 minutes.
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Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
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Wash with distilled water and visualize the red-orange mineralized nodules.
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Quantitative Real-Time PCR (qRT-PCR):
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At various time points, harvest the cells for RNA extraction.
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Perform qRT-PCR to analyze the expression of key osteogenic marker genes, such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin). Normalize the gene expression to a housekeeping gene.
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Conclusion
This compound presents a targeted approach to inhibit the dysregulated BMP signaling implicated in heterotopic ossification and other disorders of aberrant cell differentiation. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of this compound in in vitro models of chondrogenesis and osteogenesis. Careful dose-response studies and the analysis of key differentiation markers will be essential to fully characterize the effects of this promising therapeutic agent.
References
Troubleshooting & Optimization
Avoiding Fidrisertib degradation in experimental buffers
Welcome to the technical support center for Fidrisertib (also known as BLU-782). This resource provides essential information, frequently asked questions, and troubleshooting guidance to help researchers and scientists successfully use this compound in their experiments while minimizing the risk of compound degradation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally active inhibitor of Activin Receptor-Like Kinase 2 (ALK2, also known as ACVR1). ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. By inhibiting ALK2, this compound blocks the downstream phosphorylation of SMAD1/5/8, which is crucial for certain cellular processes, including heterotopic ossification.
// Pathway connections BMP -> TypeII_R [label=" Binds", color="#5F6368"]; TypeII_R -> ALK2 [label=" Recruits &\n Phosphorylates", color="#5F6368"]; ALK2 -> SMAD158 [label=" Phosphorylates", color="#34A853", arrowhead="normal"]; SMAD158 -> pSMAD [style=invis]; pSMAD -> Complex [label=" Binds", color="#5F6368"]; SMAD4 -> Complex [color="#5F6368"]; Complex -> Transcription [label=" Translocates &\n Regulates", color="#5F6368"];
// Inhibition this compound -> ALK2 [label=" Inhibits", color="#EA4335", arrowhead="tee", style=dashed, penwidth=2];
// Invisible edges for alignment edge[style=invis]; BMP -> ALK2; pSMAD -> SMAD4; } .enddot Caption: Simplified ALK2/BMP/SMAD signaling pathway inhibited by this compound.
2. How should I dissolve and prepare this compound stock solutions?
This compound is poorly soluble in aqueous solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO).
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Protocol: To prepare a stock solution, use newly opened, anhydrous DMSO.[1] Achieving full dissolution may require sonication and warming the solution to 60°C.[1]
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Concentration: A common stock concentration is 10 mM, but solubility in DMSO has been reported up to 7.41 mM (4.17 mg/mL).[1] Always confirm the solubility for your specific lot number.
3. What are the recommended storage conditions for this compound?
Proper storage is critical to prevent degradation. Conditions vary for the powdered compound versus solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 Years | Store desiccated and protected from light. |
| 4°C | 2 Years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 Months | Recommended. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 Month | For frequent use; aliquot to avoid freeze-thaw cycles. |
This compound in Experimental Buffers
4. Can I add this compound directly to my aqueous experimental buffer (e.g., PBS, cell culture media)?
Directly adding this compound powder to aqueous buffers is not recommended due to its low solubility. This will likely result in poor dissolution and inaccurate final concentrations. Always prepare a high-concentration stock solution in DMSO first.
5. How stable is this compound once diluted into my experimental buffer?
The stability of this compound in aqueous buffers is significantly lower than in DMSO and is influenced by several factors. Most small molecule inhibitors are susceptible to hydrolysis and precipitation in aqueous media.[2]
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Recommendation: Prepare fresh working solutions from your DMSO stock for each experiment. Do not store this compound in aqueous buffers for extended periods. If used in cell culture, it is advisable to replace the media with freshly diluted compound every 24-48 hours for long-term experiments.
6. What is the maximum final concentration of DMSO I can use in my experiment?
The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced artifacts in cellular or biochemical assays. Always include a vehicle control (buffer + same final concentration of DMSO) in your experimental design to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected experimental results.
This is often the first sign of compound degradation or precipitation.
Issue 2: I see a precipitate after diluting my DMSO stock into the aqueous buffer.
This indicates that the aqueous solubility limit of this compound has been exceeded at that concentration and buffer composition.
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Immediate Action: Do not use the solution with the precipitate. The actual concentration of the soluble compound will be unknown and lower than intended.
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Solutions:
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Lower the Final Concentration: This is the most straightforward solution.
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Increase the Final DMSO Concentration: Do this with caution, ensuring it remains non-toxic to your system (generally <0.5%).
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Use a Carrier Protein: For in vitro biochemical assays, adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the buffer can help maintain the solubility of hydrophobic compounds.
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Check Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Ensure your buffer's pH is consistent.
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Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing this compound for a typical cell-based experiment.
References
Technical Support Center: Interpreting Unexpected Results in Fidrisertib Cell Viability Assays
Welcome to the technical support center for researchers utilizing Fidrisertib in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected experimental outcomes.
Troubleshooting Guide: Unexpected Cell Viability Results
Encountering results that deviate from the expected dose-dependent decrease in cell viability can be perplexing. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher-than-expected or increased cell viability at certain this compound concentrations.
This paradoxical effect can be alarming, but several factors, both biological and technical, can contribute to this observation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Paradoxical Signaling Pathway Activation | - Mechanism: In some contexts, kinase inhibitors can paradoxically activate their target pathways. While not definitively reported for this compound, studies on other molecules targeting the ACVR1 receptor have shown that ligand-independent signaling or altered receptor conformation can lead to pathway activation. - Solution: Perform western blots to probe the phosphorylation status of downstream targets of ACVR1, such as SMAD1/5/8. An increase in phosphorylation at specific drug concentrations would support this hypothesis. |
| Off-Target Effects | - Mechanism: At higher concentrations, kinase inhibitors can have off-target effects that may promote cell survival or proliferation through alternative pathways. - Solution: Consult literature for known off-target effects of this compound. If possible, use a structurally distinct ACVR1 inhibitor to see if the effect is reproducible. |
| Cell Culture Artifacts | - Mechanism: High cell density can lead to contact inhibition or depletion of nutrients, masking the effects of the drug. Conversely, very low cell density can lead to poor cell health and inconsistent results. - Solution: Optimize cell seeding density. Perform a titration experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay period. |
| Assay Interference | - Mechanism: The chemical properties of this compound or its solvent (e.g., DMSO) may interfere with the assay chemistry (e.g., MTT reduction, luciferase activity). - Solution: Run a cell-free control with the same concentrations of this compound and assay reagents to check for direct chemical interference. |
Troubleshooting Workflow
Caption: Troubleshooting logic for unexpectedly high cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered small molecule inhibitor of Activin A receptor type I (ACVR1), also known as ALK2.[1][2] In conditions like Fibrodysplasia Ossificans Progressiva (FOP), mutations in the ACVR1 gene lead to its overactivation, causing abnormal bone formation.[1] this compound is designed to selectively target and inhibit the mutated ACVR1 receptor, thereby blocking the downstream signaling that drives heterotopic ossification.[1]
ACVR1/ALK2 Signaling Pathway
Caption: Simplified ACVR1 signaling pathway and the inhibitory action of this compound.
Q2: We observed a biphasic dose-response curve. What could be the reason?
A biphasic or hormetic response, where a low dose of a substance stimulates and a high dose inhibits, can be due to several factors:
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Activation of compensatory signaling pathways: Inhibition of the primary target might lead to the upregulation of alternative survival pathways at certain concentrations.
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Receptor dimerization: Some kinase inhibitors can promote the formation of receptor dimers at specific concentrations, leading to activation rather than inhibition.
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Off-target effects: As mentioned earlier, off-target effects at different concentration ranges can lead to complex dose-response curves.
Q3: Our IC50 values for this compound seem to vary between experiments. What can we do to improve consistency?
Inconsistent IC50 values are a common issue in cell-based assays. Here are some key factors to control:
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Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Cell seeding density: Ensure precise and consistent cell seeding, as variations can significantly impact the final readout.
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Reagent preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
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Incubation time: Use a consistent incubation time for both drug treatment and assay development.
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Assay linearity: Ensure that the cell numbers used are within the linear range of the chosen viability assay.
Q4: Which cell viability assay is best for use with this compound?
The choice of assay depends on your specific experimental needs. Here's a comparison of two common methods:
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product. | Inexpensive, well-established protocols. | Endpoint assay, requires a solubilization step for MTT, can be affected by changes in cellular metabolism. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | Highly sensitive, simple "add-mix-measure" protocol, suitable for high-throughput screening. | More expensive, requires a luminometer, can be affected by conditions that alter cellular ATP levels. |
Experimental Protocols
Below are generalized protocols for MTT and CellTiter-Glo® assays. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.
MTT Cell Viability Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 48-72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an optimized density and allow them to adhere.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence with a plate reader.
Quantitative Data Summary
The following table provides representative inhibitory concentrations for an ALK2 inhibitor, which can serve as a reference for expected potency. Note that specific IC50/GI50 values for this compound will be cell-line dependent.
| Compound | Cell Type/Context | Parameter | Value (µM) |
| LDN-193189 (ALK2 Inhibitor) | Primary Cultures (DIPG) | GI50 | 0.86 - 2.1 |
Data from a study on a different ALK2 inhibitor, LDN-193189, in primary cultures of diffuse intrinsic pontine glioma (DIPG) cells. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[3]
For further assistance, please consult the relevant product datasheets and scientific literature.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Fidrisertib off-target effects in kinase screening panels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Fidrisertib (formerly BLU-782) observed in kinase screening panels. The following troubleshooting guides and FAQs address common questions and potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the mutant Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2). It was specifically designed to target the constitutively active ACVR1R206H mutant receptor, which is the primary driver of Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3]
Q2: How selective is this compound for its primary target?
A2: this compound has demonstrated high selectivity for the ALK2 receptor.[1][4] In a comprehensive screen against over 400 kinases, only four kinases showed a protein binding affinity of less than 100 nM.[1] This high degree of selectivity is intended to maximize on-target efficacy while minimizing off-target effects.[1]
Q3: I am observing unexpected effects in my cell-based assays. Could these be due to off-target kinase inhibition?
A3: While this compound is highly selective, it can inhibit other kinases, particularly at higher concentrations. The most notable off-targets are other members of the TGF-β superfamily of receptors, such as ALK1, ALK3, ALK4, ALK5, ALK6, and TGFβR2.[5] If your experimental system expresses these kinases at high levels, you may observe effects related to their inhibition. It is recommended to perform dose-response experiments and correlate the observed phenotype with the known IC50 values for these off-target kinases.
Q4: My experimental results for this compound's potency differ from published values. What could be the cause?
A4: Discrepancies in potency can arise from several factors:
-
Assay Format: The measured potency (e.g., IC50) is highly dependent on the assay conditions. Biochemical assays (like KINOMEscan) measure direct binding or enzymatic inhibition and often yield higher potency values than cell-based assays, which measure the downstream consequences of target inhibition in a more complex biological environment.
-
Cellular Context: The expression levels of the target kinase (ACVR1/ALK2), as well as downstream signaling components and potential off-targets in your specific cell line, can influence the observed potency.
-
ATP Concentration: In kinase activity assays, the concentration of ATP can significantly impact the IC50 value of ATP-competitive inhibitors. Ensure your ATP concentration is consistent and relevant to your experimental question.
-
Compound Quality: Verify the purity and integrity of your this compound compound.
Q5: Are there any known signaling pathways affected by this compound's off-target activity?
A5: The primary off-targets of this compound are other BMP and TGF-β type I and type II receptors.[1][5] Therefore, at sufficient concentrations, this compound could potentially modulate signaling pathways regulated by these receptors, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. It is crucial to consider the potential for these off-target effects when interpreting experimental data, especially at concentrations significantly higher than the IC50 for the primary target.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and a panel of off-target kinases.
Table 1: this compound (BLU-782) IC50 Values for On-Target and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| ACVR1/ALK2 (R206H mutant) | 0.2 | TGF-β Receptor |
| ACVR1/ALK2 (Wild-Type) | 0.6 | TGF-β Receptor |
| ACVRL1/ALK1 | 3 | TGF-β Receptor |
| BMPR1B/ALK6 | 24 | TGF-β Receptor |
| BMPR1A/ALK3 | 45 | TGF-β Receptor |
| ACVR1B/ALK4 | 65 | TGF-β Receptor |
| TGFBR2 | 67 | TGF-β Receptor |
| TGFBR1/ALK5 | 155 | TGF-β Receptor |
Data sourced from MedchemExpress.[5]
Table 2: Cellular Potency of this compound (BLU-782)
| Cellular Target | Cellular IC50 (nM) | Assay Readout |
| ACVR1/ALK2 (R206H mutant) | 7 | pSMAD1 Inhibition |
Data sourced from BioWorld.[1]
Experimental Protocols
Below are detailed methodologies for key experimental assays used to characterize the kinase selectivity of this compound.
Kinase Profiling via KINOMEscan™
This method is used to determine the binding affinity of a compound against a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For IC50 determination, create a series of 11-point, 3-fold serial dilutions in DMSO.
-
Assay Reaction:
-
Combine the DNA-tagged kinases, the test compound (this compound), and the immobilized ligand in a reaction buffer.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
-
Separation: Remove the unbound components by washing the immobilized ligand beads.
-
Quantification: Elute the kinase-ligand complexes and quantify the amount of kinase-associated DNA using qPCR.
-
Data Analysis:
-
The amount of kinase bound to the immobilized ligand is measured for each compound concentration and compared to a DMSO control.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding of the compound to the kinase.
-
For IC50 determination, plot the percent of control against the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Cellular pSMAD1/5/8 Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of SMAD proteins, which are downstream effectors of the ACVR1/ALK2 signaling pathway.
Principle: In FOP, the mutant ACVR1/ALK2 receptor is constitutively active, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). An effective inhibitor of ACVR1/ALK2 will block this phosphorylation.
Methodology:
-
Cell Culture: Culture cells that endogenously or exogenously express the mutant ACVR1R206H receptor (e.g., HEK293T cells).
-
Compound Treatment:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 1-2 hours).
-
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of pSMAD:
-
Determine the total protein concentration of each lysate.
-
Use an immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex), to quantify the levels of phosphorylated SMAD1/5/8 in each lysate. Normalize the pSMAD levels to the total protein concentration.
-
-
Data Analysis:
-
Plot the normalized pSMAD1/5/8 levels against the concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway and Off-Target Interactions
Caption: this compound's primary and off-target signaling pathways.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing this compound's kinase selectivity.
References
- 1. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 5. 4.6. KINOMEscan [bio-protocol.org]
Technical Support Center: Optimizing Western Blot Signal for Fidrisertib-Treated Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot signals for cell lysates treated with Fidrisertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect signaling pathways?
This compound is a selective inhibitor of the Activin A receptor, type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2). ACVR1 is a key component of the bone morphogenetic protein (BMP) signaling pathway. In certain pathological conditions, such as fibrodysplasia ossificans progressiva (FOP), mutations in the ACVR1 gene lead to its overactivation, resulting in abnormal bone formation. This compound works by blocking the kinase activity of the mutated ACVR1 receptor, thereby inhibiting the downstream signaling cascade.
The primary downstream effect of ACVR1 activation is the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). Once phosphorylated, these proteins form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of genes involved in bone and cartilage formation. Therefore, treatment with this compound is expected to decrease the levels of phosphorylated SMAD1/5/8.
Q2: I am not seeing a decrease in phosphorylated SMAD1/5/8 after this compound treatment. What could be the problem?
Several factors could contribute to this issue. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Q3: Can this compound treatment affect the expression of my loading control?
While there is no direct evidence to suggest that this compound or other ACVR1/ALK2 inhibitors significantly alter the expression of common housekeeping proteins like GAPDH, β-actin, or tubulin, it is always best practice to validate your loading control for your specific experimental conditions.[1][2] If you observe unexpected changes in your loading control, consider the following:
-
Test alternative loading controls: Use a loading control with a different cellular function or localization.
-
Perform total protein normalization: Stain your membrane with a total protein stain (e.g., Ponceau S or Coomassie blue) before blocking and use the total protein signal in each lane for normalization. This method is becoming the gold standard for quantitative Western blotting.[3]
Troubleshooting Guide
Problem 1: Weak or No Signal for Phospho-SMAD1/5/8
| Possible Cause | Suggested Solution |
| Ineffective this compound Treatment | - Verify the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| Low Protein Concentration | - Ensure you are loading a sufficient amount of protein. For phosphorylated targets, which can be low in abundance, you may need to load 20-40 µg of total protein per lane. |
| Suboptimal Antibody Dilution | - Titrate your primary and secondary antibodies to find the optimal concentration. Refer to the antibody datasheet for recommended starting dilutions. |
| Poor Protein Transfer | - Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for larger proteins. |
| Inactive Reagents | - Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors. Check the expiration dates of your antibodies and detection reagents. |
Problem 2: High Background
| Possible Cause | Suggested Solution |
| Insufficient Blocking | - Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. For phospho-antibodies, BSA is generally recommended to avoid cross-reactivity with phosphoproteins in milk. |
| Antibody Concentration Too High | - Decrease the concentration of your primary and/or secondary antibodies. |
| Inadequate Washing | - Increase the number and duration of washes after antibody incubations. Use a sufficient volume of wash buffer (TBST) to completely cover the membrane. |
| Membrane Drying | - Ensure the membrane remains wet throughout the entire process. |
Problem 3: Non-Specific Bands
| Possible Cause | Suggested Solution |
| Antibody Cross-Reactivity | - Use a more specific primary antibody. Check the antibody datasheet for information on cross-reactivity. Run a negative control (e.g., lysate from cells known not to express the target protein) if possible. |
| Protein Degradation | - Prepare fresh lysates with protease and phosphatase inhibitors. Keep samples on ice at all times. |
| Too Much Protein Loaded | - Reduce the amount of protein loaded per lane to minimize non-specific antibody binding. |
Quantitative Data Summary
The following table provides a summary of recommended antibody dilutions for key proteins in the ACVR1 signaling pathway, based on manufacturer datasheets and literature. Note that optimal dilutions should be determined experimentally.
| Target Protein | Recommended Primary Antibody Dilution (Western Blot) | Expected Molecular Weight | Notes |
| Phospho-SMAD1/5/8 (Ser463/465) | 1:500 - 1:1000 | ~52-56 kDa | Signal is expected to decrease with this compound treatment.[4] |
| Total SMAD1/5/8 | 1:1000 - 1:2000 | ~52-56 kDa | Total protein levels should remain unchanged with this compound treatment.[5][6][7] |
| GAPDH | 1:1000 - 1:10,000 | ~37 kDa | Commonly used loading control.[2] |
| β-actin | 1:1000 - 1:10,000 | ~42 kDa | Commonly used loading control.[5] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of this compound-Treated Cell Lysates
This protocol provides a step-by-step guide for performing a Western blot to analyze the effect of this compound on the phosphorylation of SMAD1/5/8.
1. Cell Lysis
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Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. Sample Preparation and SDS-PAGE
-
Mix the cell lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
5. Stripping and Re-probing for Total SMAD1/5/8 and Loading Control
-
(Optional) If you need to probe for multiple targets on the same membrane, you can strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total SMAD1/5/8, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for your chosen loading control (e.g., GAPDH or β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activin A forms a non-signaling complex with ACVR1 and type II Activin/BMP receptors via its finger 2 tip loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Testing of Bone Morphogenetic Protein (BMP) Pathway Variants Identified on Whole‐Exome Sequencing in a Patient with Delayed‐Onset Fibrodysplasia Ossificans Progressiva (FOP) Using ACVR1R206H ‐Specific Human Cellular and Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Troubleshooting low signal in Fidrisertib ALK2 kinase assays
Welcome to the technical support center for Fidrisertib ALK2 kinase assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues, with a focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in relation to ALK2?
This compound, also known as BLU-782 or IPN60130, is a potent and selective, orally active inhibitor of Activin Receptor-Like Kinase 2 (ALK2).[1][2][3] ALK2 is a type I bone morphogenetic protein (BMP) receptor.[4][5] Gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation in soft tissues (heterotopic ossification).[2][3][6] this compound works by selectively binding to the mutant form of the ALK2 receptor, inhibiting its kinase activity and downstream signaling pathways, such as the SMAD pathway, thereby preventing heterotopic ossification.[1][7][8]
Q2: What are the typical kinase assay formats used to measure this compound's activity against ALK2?
Several assay formats can be employed to measure the inhibitory activity of this compound on ALK2. These are broadly categorized as activity assays and binding assays.[9]
-
Luminescence-Based Activity Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in signal indicates inhibition.[10][11]
-
Fluorescence-Based Activity Assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, like LanthaScreen®, are common. They typically use a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product.[9]
-
Binding Assays: These assays measure the direct binding of the inhibitor to the kinase.[9]
The choice of assay depends on factors like required sensitivity, throughput, and the specific research question.[12]
Troubleshooting Guide: Low Signal in this compound ALK2 Kinase Assays
A common issue encountered in kinase assays is a lower-than-expected signal. This can manifest as a low signal in the positive control (active enzyme without inhibitor) or a complete lack of signal across all wells. The following sections provide a structured approach to troubleshoot this problem.
Problem: Low or No Signal in the Entire Assay Plate
This often points to a fundamental issue with one of the core reagents or the assay setup itself.
Q3: My entire plate, including the positive control, shows very low or no signal. What are the potential causes and how can I fix this?
Several factors could be at play. The following troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low or no signal.
Possible Causes and Solutions:
-
Inactive ALK2 Enzyme:
-
Cause: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or being past its shelf life.[13] Aggregation of the kinase can also lead to reduced activity.[12]
-
Solution: Use a fresh aliquot of the ALK2 enzyme. When preparing, keep the diluted enzyme on ice.[10] Verify the specific activity of the enzyme lot if possible.
-
-
Degraded ATP:
-
Cause: ATP solutions are susceptible to degradation through multiple freeze-thaw cycles or hydrolysis if not stored properly. Contaminating ADP in the ATP stock can also limit the signal-to-background ratio.[14]
-
Solution: Prepare fresh ATP dilutions from a high-quality, pure stock for each experiment.[14]
-
-
Suboptimal Reagent Concentrations:
-
Cause: The concentrations of the enzyme, substrate, or ATP may be too low to generate a detectable signal.
-
Solution: Optimize the concentration of each component. A typical starting point for an ALK2 assay might involve titrating the enzyme to find a concentration that gives a robust signal.
-
-
Issues with Detection Reagents:
-
Incorrect Plate Reader Settings:
-
Cause: The instrument settings, such as the wavelength, gain, or integration time, may not be optimal for the assay being performed.[17]
-
Solution: Consult the assay kit's manual for the recommended plate reader settings. Ensure the correct filters and read modes are selected. For luminescent assays, a sufficiently long integration time is crucial.
-
Problem: Low Signal in Wells Containing this compound
If the positive control (enzyme + substrate, no inhibitor) looks good, but the wells with this compound show an unexpectedly low signal (i.e., high inhibition at very low concentrations), this could point to compound interference or other issues.
Q4: My positive control signal is strong, but even at very low concentrations of this compound, the signal is almost completely gone. Is this expected, or could something be wrong?
While this compound is a potent inhibitor, near-complete inhibition at picomolar or very low nanomolar concentrations in a standard assay might indicate an issue.
Potential Causes and Solutions:
-
Compound Interference:
-
Cause: this compound itself might be interfering with the detection system. For example, in luciferase-based assays, some compounds can directly inhibit the luciferase enzyme, leading to an artificially low light signal.[15]
-
Solution: Run a counter-screen to test for luciferase inhibition. This can be done by adding this compound to a reaction with a known amount of ATP and the luciferase reagents to see if it directly quenches the signal.
-
-
Incorrect this compound Concentration:
-
Cause: A serial dilution error could result in much higher concentrations of the inhibitor being tested than intended.
-
Solution: Carefully re-prepare the serial dilutions of this compound. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
DMSO Concentration:
-
Cause: High concentrations of DMSO, the solvent typically used for small molecules, can inhibit kinase activity.[12]
-
Solution: Ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including the positive control) and does not exceed the recommended limit (typically ≤1%).[10][18]
-
Data Presentation
Table 1: this compound IC₅₀ Values Against ALK2 and Related Kinases
| Kinase | IC₅₀ (nM) | Reference |
| ALK2R206H | 0.2 | [1] |
| ALK2 | 0.6 | [1] |
| ALK1 | 3 | [1] |
| ALK6 | 24 | [1] |
| ALK3 | 45 | [1] |
| ALK4 | 65 | [1] |
| TGFβR2 | 67 | [1] |
| ALK5 | 155 | [1] |
IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in vitro.
Experimental Protocols
Detailed Methodology: ALK2 Kinase Assay (ADP-Glo™ Format)
This protocol is a generalized example based on commercially available kits and should be optimized for your specific experimental conditions.[10][11]
I. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare by diluting a 5x stock solution with distilled water. If required, supplement with DTT.
-
Master Mix: For each well, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the protein substrate (e.g., casein).
-
This compound Serial Dilutions: Prepare a 10-fold serial dilution of this compound in 1x Kinase Assay Buffer with a consistent percentage of DMSO.
-
ALK2 Enzyme Dilution: On ice, dilute the recombinant ALK2 enzyme to the desired final concentration using 1x Kinase Assay Buffer.
II. Assay Procedure:
-
Add the Master Mix to all wells of a 96-well or 384-well plate.
-
Add the this compound dilutions to the "Test Inhibitor" wells.
-
Add an equal volume of the diluent solution (buffer + DMSO) to the "Positive Control" and "Blank" wells.
-
Add 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the kinase reaction by adding the diluted ALK2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
III. Signal Detection:
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells to terminate the reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40-45 minutes.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
Caption: ALK2 Kinase Assay Workflow (ADP-Glo™).
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 3. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 4. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. ifopa.org [ifopa.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ALK2 Kinase Enzyme System [promega.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promega.com.cn [promega.com.cn]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Fidrisertib vs. Palovarotene: A Comparative Guide for FOP Treatment
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant signaling in the bone morphogenetic protein (BMP) pathway. This guide provides a detailed comparison of two investigational therapeutic agents for FOP: fidrisertib and palovarotene, focusing on their distinct mechanisms of action, available clinical and preclinical data, and the methodologies of key experimental studies.
Executive Summary
This compound and palovarotene represent two different therapeutic strategies for FOP. This compound is a selective inhibitor that directly targets the mutated ACVR1/ALK2 receptor, aiming to normalize the downstream signaling cascade at its origin. In contrast, palovarotene, a retinoic acid receptor gamma (RARγ) agonist, works indirectly by modulating downstream cellular processes to inhibit chondrogenesis, a critical step in the formation of heterotopic bone. Palovarotene has received approval in some countries for the treatment of FOP, while this compound is currently in Phase 2 clinical development.
Mechanism of Action
The two compounds differ fundamentally in their molecular targets and mechanisms for inhibiting heterotopic ossification.
This compound: An oral investigational drug designed to selectively target the mutant FOP receptor, ACVR1/ALK2. By directly inhibiting the kinase activity of the mutated receptor, this compound is expected to block the excessive BMP signaling that drives the formation of heterotopic bone. Preclinical studies have shown that this compound can shut down abnormal signaling in the ACVR1 gene while permitting normal muscle and bone functions to continue.
Palovarotene: An orally bioavailable selective retinoic acid receptor gamma (RARγ) agonist. Palovarotene does not directly target the ACVR1 receptor. Instead, by activating RARγ, it interferes with the downstream signaling cascade of the BMP pathway. This interference is thought to inhibit the differentiation of progenitor cells into chondrocytes, a crucial step in the endochondral ossification process that characterizes FOP.
Signaling Pathway Diagrams
Preclinical and Clinical Data
This compound
As this compound is in an earlier stage of development, human efficacy and safety data are not yet available from the ongoing Phase 2 FALKON trial.
Preclinical Data: Preclinical results in a mouse model of FOP have demonstrated that daily oral administration of this compound prevents the formation of heterotopic ossifications and pinch-induced edema. The compound has shown high selectivity for the mutated ALK2 receptor over other kinases, which is intended to maximize on-target efficacy and minimize off-target side effects.
Palovarotene
Palovarotene has undergone extensive clinical investigation, including Phase 2 and Phase 3 trials.
Clinical Data Summary:
| Trial | Key Efficacy Endpoint | Results | Adverse Events of Note |
| Phase 2 (NCT02190747) | New HO volume at Week 12 (assessed by CT) | Mean new HO volume: Palovarotene 10/5 mg: 3.8x10³ mm³; Palovarotene 5/2.5 mg: 1.3x10³ mm³; Placebo: 18.0x10³ mm³ (p≤0.12 vs placebo). | Generally well-tolerated. One patient had a dose interruption due to elevated lipase. |
| Phase 3 MOVE (NCT03312634) | Mean annualized new HO volume | 62% reduction in palovarotene-treated participants (8,821 mm³) vs. untreated participants in a natural history study (23,318 mm³) (p=0.0292). A separate analysis showed a 54% reduction. | All palovarotene-treated patients reported at least one adverse event. Premature physeal closure (PPC) or epiphyseal disorder was observed in 27.1% of skeletally immature participants. Other common adverse events were consistent with the known profile of retinoids. |
Experimental Protocols
A key aspect of clinical trials for FOP therapeutics is the accurate measurement of new heterotopic ossification.
Low-Dose Whole-Body Computed Tomography (WBCT)
Both the FALKON trial for this compound and the MOVE trial for palovarotene utilize low-dose whole-body computed tomography (excluding the head) as the primary method for quantifying changes in HO volume. This imaging technique is crucial for obtaining precise and reproducible measurements of new bone formation. The protocol for low-dose WBCT is optimized to minimize radiation exposure while maintaining sufficient image quality for the detection and quantification of osteolytic lesions and new bone growth.
Clinical Trial Workflow
The general workflow for a clinical trial of an FOP therapeutic involves several key stages, from patient recruitment to long-term follow-up.
This compound (FALKON Trial - NCT05039515):
-
Design: Phase 2, global, multi-center, placebo-controlled.
-
Participants: Approximately 98 patients aged 5 years or older with the R206H ACVR1 mutation or other FOP variants.
-
Dosing: Two dosing regimens of oral this compound versus placebo.
-
Primary Outcome: Annualized change in new HO volume as assessed by low-dose WBCT.
Palovarotene (MOVE Trial - NCT03312634):
-
Design: Phase 3, single-arm, open-label.
-
Participants: Patients with FOP aged 4 years and older.
-
Dosing: Chronic daily oral palovarotene with increased dosing during flare-ups.
-
Primary Outcome: Annualized change in new HO volume versus a natural history study cohort, assessed by low-dose WBCT.
Conclusion
This compound and palovarotene offer distinct and promising approaches to the treatment of FOP. This compound's direct and selective inhibition of the mutated ACVR1 receptor presents a targeted strategy to address the root cause of the disease. The preclinical data are encouraging, and the ongoing Phase 2 FALKON trial will be critical in establishing its clinical efficacy and safety.
Palovarotene, with a more established clinical profile, has demonstrated a significant reduction in new heterotopic ossification. However, its use is associated with a risk of premature physeal closure in skeletally immature patients, requiring careful consideration and monitoring.
The continued development and investigation of both these agents are vital for advancing the therapeutic landscape for individuals living with FOP. The data presented in this guide are intended to provide a comprehensive and objective comparison to aid researchers, scientists, and drug development professionals in their understanding of these two important investigational treatments.
A Head-to-Head Comparison of Fidrisertib and Saracatinib: Mechanisms of Action and Preclinical Efficacy
In the landscape of kinase inhibitor research, both Fidrisertib (formerly BLU-782) and Saracatinib (AZD0530) have emerged as significant molecules, albeit with different primary discovery paths. This compound was specifically designed as a highly selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, for the treatment of fibrodysplasia ossificans progressiva (FOP).[1][2][3] In contrast, Saracatinib was initially developed as a dual inhibitor of Src family kinases and Bcr-Abl for oncology indications.[4][5] However, recent research has repositioned Saracatinib as a potent ALK2 inhibitor, creating a compelling case for a detailed comparison of these two compounds.[6][7][8][9][10][11]
This guide provides an objective comparison of the mechanisms of action of this compound and Saracatinib, supported by preclinical experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective therapeutic potentials.
Primary and Secondary Targets
This compound is a potent and highly selective inhibitor of ALK2, including the gain-of-function mutant ALK2 R206H, which is the primary driver of FOP.[1][2][3] Saracatinib, while also a potent ALK2 inhibitor, exhibits a broader kinase inhibition profile, with high affinity for Src family kinases (such as Src, c-Yes, Fyn, Lyn, Blk, Fgr, and Lck) and the Bcr-Abl fusion protein.[4][5][12][13][14]
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities (IC50) of this compound and Saracatinib against a panel of selected kinases.
| Kinase | This compound IC50 (nM) | Saracatinib IC50 (nM) |
| ALK2 (ACVR1) | 0.6 | 6.7 |
| ALK2 R206H | 0.2 | Not explicitly reported, but potent inhibition of mutant ALK2 is demonstrated. |
| ALK1 | 3 | 19 |
| ALK3 | 45 | 621 |
| ALK4 | 65 | 3900 |
| ALK5 (TGFβR1) | 155 | 6890 |
| ALK6 | 24 | 6130 |
| c-Src | Not a primary target | 2.7 |
| c-Yes | Not a primary target | 4 |
| Fyn | Not a primary target | 10 |
| Lyn | Not a primary target | 5 |
| Lck | Not a primary target | <4 |
| Fgr | Not a primary target | 10 |
| Blk | Not a primary target | 11 |
| Abl | Not a primary target | 30 |
Data compiled from multiple sources.[5][6][12][15]
Signaling Pathways
Both this compound and Saracatinib, through their inhibition of ALK2, modulate the bone morphogenetic protein (BMP) signaling pathway. In FOP, a mutated ALK2 receptor is constitutively active, leading to aberrant downstream signaling and heterotopic ossification. By inhibiting ALK2, both compounds prevent the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8.
Saracatinib's inhibition of Src family kinases affects a multitude of other signaling pathways implicated in cell proliferation, survival, migration, and invasion. These pathways include the focal adhesion kinase (FAK) signaling cascade and pathways downstream of growth factor receptors.
Below are diagrams illustrating the primary signaling pathways targeted by this compound and Saracatinib.
Caption: this compound inhibits the mutated ALK2 receptor, blocking SMAD1/5/8 phosphorylation.
Caption: Saracatinib inhibits both ALK2 and Src family kinases, affecting multiple pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound and Saracatinib.
In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This assay is used to determine the potency of a compound against a purified kinase.
-
Objective: To measure the IC50 value of an inhibitor against a specific kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase (e.g., recombinant ALK2), a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
-
Add serial dilutions of the test compound (this compound or Saracatinib) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).
-
Incubate the plate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.[6][15]
-
Cellular Phospho-SMAD Western Blot Assay
This assay measures the ability of a compound to inhibit ligand-induced phosphorylation of SMAD proteins in a cellular context.
-
Objective: To assess the functional inhibition of the ALK2 signaling pathway in cells.
-
Procedure:
-
Culture cells (e.g., C2C12 myoblasts or FOP patient-derived fibroblasts) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or Saracatinib for a specified time (e.g., 1 hour).
-
Stimulate the cells with a ligand that activates the ALK2 pathway, such as BMP6 or Activin A (for FOP mutant cells).[9]
-
After a short incubation period (e.g., 30-60 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated SMAD1/5/8.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total SMAD1/5/8 to confirm equal protein loading.[9][15]
-
Caption: A typical workflow for a Western blot experiment.
Conclusion
This compound and Saracatinib represent two distinct approaches to kinase inhibition with a converging therapeutic interest in FOP. This compound is a highly selective ALK2 inhibitor, which may offer a more targeted therapeutic effect with potentially fewer off-target effects. Saracatinib, a multi-kinase inhibitor, demonstrates potent ALK2 inhibition in addition to its effects on Src family kinases. This broader activity profile could offer therapeutic advantages in complex diseases where multiple signaling pathways are dysregulated, but it may also increase the risk of off-target toxicities. The choice between a highly selective and a multi-targeted inhibitor will depend on the specific therapeutic context and the relative contributions of their respective targets to the disease pathology. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these two promising compounds.
References
- 1. ifopa.org [ifopa.org]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Targeting the ACVR1 gene or interleukin-1 in fibrodysplasia ossificans progressiva - Institut de Myologie [institut-myologie.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating the Complex Landscape of Fibrodysplasia Ossificans Progressiva: From Current Paradigms to Therapeutic Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 10. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ifopa.org [ifopa.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Comparing ALK2 Inhibitors in Preclinical Models of Fibrodysplasia Ossificans Progressiva
For researchers, scientists, and drug development professionals, the quest for an effective treatment for Fibrodysplasia Ossificans Progressiva (FOP) has led to a focused investigation of Activin receptor-like kinase 2 (ALK2) inhibitors. FOP is a rare and devastating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This debilitating condition is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a BMP type I receptor. The development of small molecule inhibitors that specifically target the mutated ALK2 protein represents a promising therapeutic strategy. This guide provides a head-to-head comparison of key ALK2 inhibitors based on available preclinical data from FOP models, offering a comprehensive overview of their in vitro potency and in vivo efficacy.
At the heart of FOP pathology lies a constitutively active ALK2 receptor, which leads to aberrant downstream signaling through the SMAD1/5/8 pathway, ultimately driving chondrogenesis and osteogenesis in soft tissues. The primary goal of ALK2 inhibitors is to block this signaling cascade and thereby halt the formation of heterotopic bone. This comparison focuses on several prominent ALK2 inhibitors that have been extensively studied in preclinical FOP models: Saracatinib, BLU-782 (Fidrisertib), INCB000928 (Zilurgisertib), and the tool compounds LDN-193189 and LDN-212854.
In Vitro Potency: A Tale of Nanomolar Affinities
The initial evaluation of any potential drug candidate begins with assessing its potency and selectivity in vitro. For ALK2 inhibitors, this involves determining their ability to inhibit the kinase activity of both the wild-type (WT) and, more importantly, the mutated forms of the ALK2 protein. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Saracatinib | ALK2 (WT) | 6.7 | Kinase Assay | [1] |
| caALK2 | 14 | Cellular Assay (BRE-Luc) | [1] | |
| BLU-782 (this compound) | ALK2 (R206H) | 0.2 | Biochemical Assay | [2] |
| ALK2 (WT) | 0.6 | Biochemical Assay | [2] | |
| ALK2 (R206H) | 7 | Cellular Assay | [3] | |
| INCB000928 (Zilurgisertib) | ALK2 (WT & R206H) | Potent (Specific IC50 not publicly available) | In Vitro Studies | [4] |
| LDN-193189 | ALK2 (WT) | 0.67 | Kinase Assay | [5] |
| caALK2 | 11 | Cellular Assay | [6] | |
| LDN-212854 | ALK2 (WT) | - (Improved selectivity over ALK3 and ALK5 compared to LDN-193189) | Kinase Assay | [7] |
Note: "caALK2" refers to constitutively active ALK2. BRE-Luc refers to a BMP-responsive element luciferase reporter assay.
In Vivo Efficacy: Halting Bone Formation in Animal Models
The true test of an ALK2 inhibitor's potential lies in its ability to prevent heterotopic ossification in living organisms. FOP mouse models, which carry the same genetic mutations found in patients, are invaluable tools for these preclinical assessments. Efficacy is typically measured by the reduction in HO volume, often quantified using micro-computed tomography (µCT).
| Inhibitor | FOP Mouse Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Saracatinib | Inducible ACVR1Q207D-Tg | 25 mg/kg/day, oral | Markedly reduced HO; significantly improved range of motion. | [8] |
| Inducible ACVR1R206H-knockin | 25 mg/kg/day, oral | Potently inhibited HO development. | [8] | |
| BLU-782 (this compound) | Conditional knock-in ALK2R206H | Prophylactic oral dosing | Prevented cartilage and heterotopic ossification in muscle and bone injury models. | [9] |
| INCB000928 (Zilurgisertib) | Pediatric FOP mouse model | Oral, twice daily | Strong, dose-dependent suppression of heterotopic ossification. (Specific quantitative data not publicly available). | [4] |
| LDN-193189 | Inducible caALK2Q207D | 6 mg/kg, i.p., twice daily | Reduced heterotopic ossification. | [10] |
| LDN-212854 | Inducible caALK2Q207D | 6 mg/kg, i.p., twice daily | Comparable potency to LDN-193189 in reducing HO. | [10] |
Note: "Tg" denotes transgenic. "i.p." stands for intraperitoneal.
Visualizing the Path to Inhibition
To better understand the mechanisms at play, the following diagrams illustrate the ALK2 signaling pathway, the mechanism of action of ALK2 inhibitors, and a typical experimental workflow for their preclinical evaluation.
Caption: ALK2 Signaling Pathway in FOP.
Caption: Mechanism of Action of ALK2 Inhibitors.
Caption: Preclinical Evaluation of ALK2 Inhibitors.
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies. Below are detailed protocols for key experiments cited in the evaluation of ALK2 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing the ALK2 enzyme, a suitable substrate (e.g., casein), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for ALK2 Signaling (pSMAD1/5/8 Western Blot)
This assay measures the phosphorylation of SMAD1/5/8, the downstream effectors of ALK2 signaling, in a cellular context.
-
Cell Culture and Treatment: Culture cells expressing the mutant ALK2 receptor (e.g., FOP patient-derived fibroblasts or engineered cell lines). Treat the cells with the ALK2 inhibitor at various concentrations for a specified pre-incubation time.
-
Ligand Stimulation: Stimulate the cells with a ligand that activates the mutant ALK2 receptor, such as Activin A, for a defined period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 (as a loading control). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pSMAD1/5/8 signal to the total SMAD1/5/8 signal to determine the extent of signaling inhibition.
In Vivo FOP Mouse Model and HO Quantification
This protocol describes the induction of injury-induced heterotopic ossification in a conditional knock-in FOP mouse model and its quantification.
-
Animal Model: Utilize a conditional knock-in mouse model expressing a mutant Acvr1 allele (e.g., Acvr1R206H) upon Cre recombinase activity.
-
Induction of Mutant Allele Expression: Administer tamoxifen or use a Cre-driver line that is activated at a specific time point to induce the expression of the mutant ALK2.
-
Injury-Induced HO: Induce muscle injury to trigger HO formation. A common method is an intramuscular injection of cardiotoxin (e.g., 50 µl of 10 µM solution) into the gastrocnemius or quadriceps muscle. Alternatively, a pinch injury can be applied.
-
Inhibitor Treatment: Administer the ALK2 inhibitor or a vehicle control to the mice daily, starting either before or shortly after the injury, via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Monitor the mice for signs of HO formation, such as swelling and loss of limb function, and record body weight to assess tolerability.
-
HO Quantification using Micro-Computed Tomography (µCT):
-
At the end of the study period (e.g., 14-28 days post-injury), euthanize the mice and excise the injured limbs.
-
Scan the limbs using a high-resolution µCT scanner.
-
Reconstruct the 3D images and use specialized software to segment the ectopic bone from the native skeleton.
-
Calculate the volume of the segmented heterotopic bone.
-
-
Data Analysis: Compare the HO volumes between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the ALK2 inhibitor. Statistical analysis is performed to assess the significance of the findings.
Conclusion
The preclinical data available for ALK2 inhibitors in FOP models is highly encouraging. Inhibitors like Saracatinib, BLU-782, and INCB000928 have demonstrated potent and selective inhibition of the mutant ALK2 receptor in vitro and have shown the ability to significantly reduce or prevent heterotopic ossification in vivo. While direct head-to-head comparison studies are limited, the collective evidence suggests that targeting ALK2 is a viable and promising therapeutic strategy for FOP. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling a more standardized and comparative evaluation of future ALK2 inhibitor candidates. The continued investigation and clinical development of these and other novel ALK2 inhibitors hold the promise of a much-needed disease-modifying therapy for individuals living with FOP.
References
- 1. ifopa.org [ifopa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery and Characterization of Zilurgisertib, a Potent and Selective Inhibitor of Activin Receptor-like Kinaseâ2 (ALK2) for the Treatment of Fibrodysplasia Ossificans Progressiva - figshare - Figshare [figshare.com]
- 4. Pharmacokinetics of Zilurgisertib With and Without Food from Single and Multiple Ascending Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expertmarketresearch.com [expertmarketresearch.com]
- 6. incytemi.com [incytemi.com]
- 7. researchgate.net [researchgate.net]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fidrisertib and RARγ Agonists in the Prevention of Heterotopic Ossification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fidrisertib and Retinoic Acid Receptor γ (RARγ) agonists in the prevention of Heterotopic Ossification (HO), a pathological condition characterized by the formation of extraskeletal bone. This comparison is supported by experimental data from preclinical and clinical studies, with a focus on their mechanisms of action, quantitative efficacy, and the methodologies used in key experiments.
Executive Summary
Heterotopic Ossification presents a significant clinical challenge, arising from trauma, surgical procedures, or rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). Two promising therapeutic strategies have emerged, targeting different nodes in the pathogenic signaling cascade: this compound, a selective inhibitor of the ACVR1/ALK2 receptor, and RARγ agonists, which modulate the retinoic acid signaling pathway to inhibit chondrogenesis.
This compound (IPN60130) is an investigational oral drug that directly targets the mutated ACVR1/ALK2 receptor, a key driver of HO in FOP.[1][2] By inhibiting this receptor, this compound aims to block the excessive bone morphogenetic protein (BMP) signaling that initiates the cascade of events leading to ectopic bone formation.[2] Preclinical studies in mouse models of FOP have demonstrated its ability to prevent the formation of heterotopic ossification.[3][4] this compound is currently being evaluated in a Phase 2 clinical trial (FALKON) for the treatment of FOP.[2][5]
RARγ agonists , most notably Palovarotene (Sohonos) , represent a class of drugs that have shown significant efficacy in preventing HO.[6] Palovarotene has received approval for medical use in Canada and the United States for the treatment of FOP.[7] These compounds act by inhibiting chondrogenesis, a critical step in the endochondral ossification process that characterizes HO.[6] Their mechanism involves the downregulation of BMP signaling through the degradation of SMAD proteins. Extensive preclinical and clinical data support the efficacy of RARγ agonists, although potential side effects, such as premature growth plate closure in younger patients, require careful consideration.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and RARγ agonists in preventing HO from both preclinical and clinical studies.
Table 1: Preclinical Efficacy in Mouse Models of Heterotopic Ossification
| Compound | Mouse Model | Induction Method | Efficacy Metric | Result | Citation |
| This compound (BLU-782) | Conditional knock-in ALK2 R206H FOP mouse model | Muscle and bone injury | Prevention of HO | Prophylactic oral dosing prevented cartilage and heterotopic ossification. | [4] |
| RARγ Agonist (Palovarotene) | Juvenile FOP mouse model (Pdgfrα-R206H) | Spontaneous HO | Reduction in total body HO/overgrowth burden | ~50% reduction | [3] |
Note: While the preclinical results for this compound are qualitatively strong, specific quantitative data on the percentage of HO volume reduction from the primary literature were not available at the time of this review. The available information indicates a preventative effect on HO formation.
Table 2: Clinical Efficacy in Patients with Fibrodysplasia Ossificans Progressiva (FOP)
| Compound | Clinical Trial | Comparison Group | Efficacy Metric | Result | Citation |
| This compound (IPN60130) | FALKON (Phase 2) | Placebo | Annualized change in new HO volume | Ongoing, results expected | [5] |
| RARγ Agonist (Palovarotene) | MOVE (Phase 3) | Natural History Study (NHS) cohort | Mean annualized new HO volume | 60% lower in the Palovarotene group | |
| RARγ Agonist (Palovarotene) | MOVE (Phase 3) | Propensity score-matched NHS cohort | Mean annualized new HO volume increase | 76.9% lower in the Palovarotene group |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Cardiotoxin-Induced Heterotopic Ossification in a Conditional Knock-in FOP Mouse Model
This protocol is widely used to study injury-induced HO in genetically engineered mouse models of FOP.
-
Animal Model: Conditional knock-in mice expressing the ACVR1 R206H mutation (e.g., Acvr1ARC-R206H/+;R26creERT2/creERT2).
-
Induction of Gene Expression: Tamoxifen (75 mg/kg) is administered intraperitoneally for 2-4 consecutive days to induce Cre-mediated recombination and expression of the mutant ACVR1 allele.
-
Injury Induction: At 4-6 weeks of age, mice are anesthetized. 50 μL of 20 μM cardiotoxin (CTX) is injected intramuscularly into the gastrocnemius muscle of one hind limb. The contralateral limb can be injected with saline as a control.
-
HO Assessment:
-
Micro-Computed Tomography (μCT): At desired time points (e.g., 14-21 days post-injury), mice are euthanized, and the hind limbs are fixed in 4% paraformaldehyde. Limbs are scanned using a high-resolution μCT system to visualize and quantify the volume of mineralized ectopic bone.
-
Histology: After μCT scanning, limbs are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Alcian Blue/Orange G to visualize bone and cartilage formation, respectively.
-
Burn/Tenotomy Model of Trauma-Induced Heterotopic Ossification
This model simulates trauma-induced HO without the use of exogenous factors.
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Procedure:
-
Mice are anesthetized.
-
A 30% total body surface area partial-thickness burn is created on the dorsum.
-
The Achilles tendon of one hind limb is surgically transected.
-
-
HO Assessment: HO formation is typically observed near the site of the tenotomy. Assessment is performed using μCT and histological analysis as described in the previous protocol at various time points (e.g., 2-9 weeks post-injury).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: TGF-β/BMP Signaling Pathway and the Action of this compound.
Caption: Retinoic Acid Signaling Pathway and the Action of RARγ Agonists.
Caption: Typical Experimental Workflow for Evaluating HO Therapeutics.
Conclusion
Both this compound and RARγ agonists have demonstrated significant promise in the prevention of heterotopic ossification, albeit through different mechanisms of action. RARγ agonists, particularly Palovarotene, have a more extensive body of evidence, including clinical trial data demonstrating a substantial reduction in new HO formation in FOP patients. However, the potential for side effects, especially in skeletally immature individuals, necessitates careful patient selection and monitoring.
This compound, with its highly targeted approach of inhibiting the mutant ACVR1/ALK2 receptor, holds the potential for a more direct and possibly safer therapeutic intervention.[2][4] The ongoing Phase 2 clinical trial will be crucial in determining its clinical efficacy and safety profile.
For researchers and drug development professionals, the choice between these two strategies may depend on the specific context of HO, the patient population, and the desired therapeutic window. Further research, including head-to-head comparative studies, will be invaluable in elucidating the relative merits of these two promising approaches to combat heterotopic ossification.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. ifopa.org [ifopa.org]
- 3. Targeting the ACVR1 gene or interleukin-1 in fibrodysplasia ossificans progressiva - Institut de Myologie [institut-myologie.org]
- 4. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ODP103 IPN60130 for the Treatment of Fibrodysplasia Ossificans Progressiva: Methodology of the Randomized, Double-Blind, Placebo-Controlled Phase II FALKON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Fidrisertib and Garetosmab in Fibrodysplasia Ossificans Progressiva: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Fidrisertib and Garetosmab, two investigational therapies for Fibrodysplasia Ossificans Progressiva (FOP). This document synthesizes available preclinical and clinical data, details experimental methodologies, and illustrates the underlying signaling pathways.
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of bone in soft and connective tissues, a process known as heterotopic ossification (HO). This abnormal bone growth leads to cumulative mobility loss and a significantly shortened lifespan. The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as ALK2. These mutations lead to dysregulated signaling in the bone morphogenetic protein (BMP) pathway. This compound and Garetosmab represent two distinct therapeutic strategies targeting this aberrant pathway.
Mechanism of Action
This compound (IPN60130; formerly BLU-782) is an oral, small-molecule inhibitor designed to selectively target the mutated ALK2 receptor. By inhibiting the kinase activity of the mutant ACVR1/ALK2, this compound aims to block the downstream signaling that drives the overgrowth of bone and cartilage. Preclinical studies have shown that it preferentially binds to the mutated ALK2 R206H with high affinity, sparing closely related receptors.[1][2]
Garetosmab (REGN2477) is a fully human monoclonal antibody that functions by binding to and neutralizing Activin A.[3] In individuals with FOP, the mutated ACVR1 receptor gains a neomorphic response to Activin A, which then aberrantly triggers the BMP signaling cascade, leading to HO.[4][5] By sequestering Activin A, Garetosmab prevents its interaction with the mutated receptor, thereby inhibiting the pathological bone formation.[3]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and Garetosmab. It is important to note that the data for this compound is from preclinical animal models, while the data for Garetosmab is from human clinical trials.
| Drug | Study Type | Model/Population | Dosage | Primary Efficacy Endpoint | Key Efficacy Results | Reference |
| This compound | Preclinical | Conditional knock-in ALK2 R206H mouse model | 10 mg/kg (prophylactic oral) | Prevention of heterotopic ossification (HO) after pinch injury | Not significantly different from control mice in preventing HO | [6] |
| 50 mg/kg (prophylactic oral) | 100% efficacious in preventing both edema and HO | [6] | ||||
| Garetosmab | Phase II (LUMINA-1) | 44 adults with FOP | 10 mg/kg IV every 4 weeks | Change in total HO lesion activity | ~90% reduction in the number of new bone lesions | [7] |
| ~25% reduction in total lesion activity (new and existing) | [7] | |||||
| Garetosmab | Phase III (OPTIMA) | 63 adults with FOP | 3 mg/kg IV every 4 weeks | Reduction in new HO lesions at 56 weeks | 94% reduction in new HO lesions compared to placebo | [8] |
| 10 mg/kg IV every 4 weeks | 90% reduction in new HO lesions compared to placebo | [8] | ||||
| Total volume of new HO lesions | >99% reduction in the total volume of new HO lesions |
Experimental Protocols
This compound: Preclinical Mouse Model of FOP
Animal Model: A conditional knock-in mouse model expressing the human ALK2 R206H mutation, the most common FOP-causing variant, was utilized. Since the germline mutation is perinatally lethal in mice, a conditional model is necessary for postnatal studies.[1][6]
Induction of Heterotopic Ossification: To induce HO, one calf muscle of the mice was pinched with rongeur forceps. This injury model mimics the trauma-induced flare-ups that lead to HO in FOP patients.[6]
Dosing and Administration: this compound (formerly BLU-782) was administered orally as a prophylactic dose. In the reported study, dosing began before the pinch injury and continued for a specified period.[1][6]
Efficacy Assessment: The formation of HO was monitored and quantified using imaging techniques. The volume of new bone formation was a key parameter for assessing efficacy.[2][6]
Garetosmab: Phase III (OPTIMA) Clinical Trial
Study Design: The OPTIMA trial was a global, multi-center, randomized, double-blind, placebo-controlled Phase III study.[9]
Participant Population: The trial enrolled 63 adults (18 years and older) with a clinical diagnosis of FOP and a confirmed FOP-causing variant of the ACVR1 gene. Participants were required to have evidence of active disease or progression of HO.[9][10]
Intervention: Participants were randomized to receive intravenous (IV) infusions of either Garetosmab at 3 mg/kg, Garetosmab at 10 mg/kg, or a placebo once every four weeks for 56 weeks.
Efficacy Assessment: The primary endpoint was the reduction of new HO lesion formation. Efficacy was evaluated through whole-body computed tomography (CT) scans to assess HO lesions. Other assessments included physician and patient evaluation of flare-ups and joint functionality.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and Garetosmab, as well as a generalized experimental workflow for in vivo efficacy studies.
Caption: this compound directly inhibits the mutated ACVR1/ALK2 receptor.
Caption: Garetosmab neutralizes Activin A, preventing receptor activation.
Caption: General workflow for in vivo efficacy studies of FOP therapies.
Summary and Conclusion
Both this compound and Garetosmab have demonstrated significant promise in targeting the underlying molecular pathology of FOP. Garetosmab has shown robust efficacy in late-stage clinical trials, significantly reducing the formation of new heterotopic bone in adult patients.[8] this compound, with its oral administration and selective inhibition of the mutant ALK2 receptor, has shown compelling preclinical efficacy and is currently being evaluated in a Phase II clinical trial.[6][11][12]
The choice between these two therapeutic approaches may ultimately depend on a variety of factors including long-term safety profiles, efficacy in pediatric populations, and patient-specific considerations. The ongoing and future clinical trials for both drugs will be critical in further defining their respective roles in the management of FOP. Researchers and clinicians eagerly await the maturation of data from these studies, which hold the potential to dramatically alter the treatment landscape for this devastating disease.
References
- 1. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. ifopa.org [ifopa.org]
- 4. How Activin A Became a Therapeutic Target in Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 7. medrxiv.org [medrxiv.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ifopa.org [ifopa.org]
- 10. Garetosmab for Stone Man Syndrome · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Targeting the ACVR1 gene or interleukin-1 in fibrodysplasia ossificans progressiva - Institut de Myologie [institut-myologie.org]
- 12. ifopa.org [ifopa.org]
Comparative Analysis of Palovarotene and Fidrisertib in the Context of Fibrodysplasia Ossificans Progressiva (FOP) Treatment
This guide provides a detailed, objective comparison between palovarotene and fidrisertib, two therapeutic agents developed for Fibrodysplasia Ossificans Progressiva (FOP). The focus is on the significant adverse effect of palovarotene-induced premature physeal closure (PPC) versus the anticipated safety profile of this compound, supported by available data and methodologies from key clinical studies.
FOP is an ultra-rare genetic disorder characterized by the progressive formation of extra-skeletal bone, known as heterotopic ossification (HO), in muscles, tendons, and ligaments.[1][2] This process is driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor.[3][4][5] The resultant overactivity of the BMP signaling pathway leads to the debilitating symptoms of FOP.[3]
Mechanism of Action: A Tale of Two Pathways
The distinct safety profiles of palovarotene and this compound are rooted in their different mechanisms of action.
Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ).[6] It does not directly target the mutated ACVR1 protein. Instead, it modulates the downstream effects of the aberrant BMP signaling. By activating RARγ, which is expressed in chondrogenic cells, palovarotene inhibits the phosphorylation of SMAD1/5/8 proteins, key messengers in the BMP pathway.[1][6][7] This interference reduces chondrogenesis and subsequent endochondral bone formation, thereby decreasing the development of new HO.[1][6] However, because retinoid signaling is also crucial for normal skeletal development, this mechanism carries the risk of off-target effects, most notably on the growth plates of developing children.[8][9]
This compound (formerly IPN60130/BLU-782) is an oral, selective inhibitor designed to directly target the mutated ACVR1/ALK2 kinase, the underlying cause of FOP.[10][11][12] By specifically blocking the activity of the mutated receptor, this compound is intended to prevent the excessive BMP signaling at its source.[11][12] This highly targeted approach aims to inhibit the formation of heterotopic bone while preserving the function of other, healthy signaling pathways, with the goal of minimizing off-target side effects.[10][12]
Signaling Pathway Diagrams
Quantitative Data: Safety Profile Comparison
The following table summarizes the key quantitative safety data for palovarotene, with a focus on premature physeal closure, and outlines the safety assessment approach for this compound based on its ongoing clinical trial.
| Feature | Palovarotene | This compound |
| Primary Safety Concern | Premature Physeal Closure (PPC) in growing children.[8][13] | Data from the Phase 2 FALKON trial are pending. Safety is a primary outcome measure.[14] |
| Incidence of PPC | In the MOVE clinical trial, PPC was identified as a serious adverse event in 35% (20 of 57) of patients under the age of 14.[8] | Not yet reported. The trial is designed to rigorously evaluate the safety of two different dosage regimens against a placebo.[11] |
| Affected Population for PPC | PPC was more common in younger children. Of patients aged <18, 24% (24 of 102) reported PPC. This was higher in the younger cohort (<8 years for females, <10 for males) at 56% (14 of 25) compared to the older cohort (≥8/10 to <14 years) at 26% (10 of 39).[13] | The FALKON trial includes participants aged 5 years and older.[11] Entry for younger participants (<15 years) was contingent on established safety in older participants.[14] |
| Other Common Adverse Events | Mucocutaneous reactions (dry skin, dry lips), rash, pruritus, alopecia.[8] Systemic retinoid-associated side effects such as elevated liver enzymes and hypertriglyceridemia were also reported.[8] | The safety profile is under evaluation. Preclinical studies indicated high selectivity for the ALK2 pathogenic variant over other kinases, designed to minimize off-target effects.[12] |
| Regulatory Status | Approved in the USA, Canada, and Australia for females aged ≥8 and males aged ≥10.[1][8] A boxed warning for teratogenicity and PPC is included.[13] | Currently in Phase 2 clinical trials (FALKON, NCT05039515).[10][11] Granted Fast Track Designation by the FDA.[11] |
Experimental Protocols: Key Clinical Trials
Palovarotene: The MOVE Trial (NCT03312634)
-
Objective: To evaluate the efficacy and safety of palovarotene in reducing new HO volume in patients with FOP.
-
Study Design: A single-arm, open-label Phase 3 trial. Efficacy was assessed by comparing the annualized new HO volume in treated participants with data from untreated individuals from a natural history study (NHS).[8][13]
-
Participant Population: 107 participants with a confirmed clinical diagnosis of FOP and the ACVR1 R206H mutation.
-
Dosing Regimen: A chronic daily dose of 5 mg, with an increased flare-up dosing regimen (20 mg daily for 4 weeks, then 10 mg daily for 8 weeks) initiated at the onset of flare-up symptoms.[15]
-
Safety Monitoring for PPC: Physeal growth plates were monitored periodically (e.g., every 3 months) through radiographic imaging in growing children to assess for signs of premature closure.[6][13] This monitoring led to the identification of PPC as a serious adverse event and prompted a temporary clinical hold for patients under 14.[8]
This compound: The FALKON Trial (NCT05039515)
-
Objective: To assess the efficacy and safety of two different dosage regimens of oral this compound for the treatment of FOP.[14][16]
-
Study Design: A global, multi-center, randomized, placebo-controlled Phase 2 trial. For the first 12 months, participants are randomized to receive a high dose, a low dose, or a placebo. Following this period, all participants receive active treatment in an open-label extension.[11]
-
Participant Population: Approximately 98 participants aged 5 years and older with a confirmed clinical diagnosis of FOP and the R206H ACVR1 mutation or other FOP variants associated with progressive HO.[11]
-
Primary Endpoints: The trial designates safety outcomes as primary, which are collected throughout the entire study.[16] The primary efficacy outcome is the annualized change in new HO volume as assessed by low-dose whole-body computed tomography (WBCT) compared to placebo at 12 months.[10]
-
Safety Assessment: The study is designed to comprehensively evaluate the safety profile, including the incidence and severity of all adverse events, to determine if the targeted mechanism of this compound translates to a more favorable safety profile compared to existing therapies.
Conclusion
Palovarotene and this compound represent two distinct therapeutic strategies for managing FOP. Palovarotene, the first approved treatment for FOP in several countries, has demonstrated efficacy in reducing new heterotopic ossification.[1][17] However, its mechanism of action via the RARγ pathway, while effective, carries a significant and well-documented risk of inducing premature physeal closure in a substantial portion of pediatric patients.[8]
This compound, currently in Phase 2 development, employs a more targeted approach by directly inhibiting the mutated ACVR1/ALK2 kinase, the fundamental driver of the disease.[11] This strategy is predicated on the hypothesis that directly targeting the source of the pathology will provide efficacy with an improved safety profile, specifically avoiding the off-target effects on skeletal development seen with palovarotene. While the full safety and efficacy data from the FALKON trial are not yet public, its design and the drug's selective mechanism offer a promising alternative for individuals with FOP. The results of this trial will be critical in determining this compound's ultimate role in the FOP treatment landscape.
References
- 1. Sohonos (palovarotene) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP), US [clinicaltrialsarena.com]
- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 3. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Fibrodysplasia Ossificans Progressiva (FOP) | Penn Medicine [pennmedicine.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. ifopa.org [ifopa.org]
- 12. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 13. c.peervoice.com [c.peervoice.com]
- 14. UCSF Fibrodysplasia Ossificans Progressiva Trial → 2 Dosage Regimens of Oral this compound (IPN60130) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). [clinicaltrials.ucsf.edu]
- 15. fda.gov [fda.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Palovarotene (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fidrisertib for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Fidrisertib, a substance requiring careful management as a hazardous chemical waste. The following procedures are based on general laboratory safety protocols and the specific hazard information available for this compound.
Key Hazard and Handling Information for this compound
This compound is classified with specific health hazards that necessitate cautious handling and disposal. A summary of its key safety data is presented below for quick reference.
| Category | Information |
| Chemical Name | This compound |
| CAS Number | 2141955-96-4 |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1] |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Ensure use in a well-ventilated area.[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing are required. A suitable respirator should be used when necessary.[1] |
| Accidental Release Measures | In the event of a spill, use full personal protective equipment. Avoid breathing any vapors, mist, dust, or gas. For liquid spills, absorb with a non-combustible material. Surfaces can be decontaminated with alcohol. All contaminated materials must be disposed of as hazardous waste.[1][2] |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict disposal protocol is crucial for laboratory safety and environmental protection. The following steps provide a clear procedure for managing this compound waste.
1. Wear Appropriate Personal Protective Equipment (PPE): Before handling any form of this compound waste, it is mandatory to be equipped with the proper personal protective equipment to prevent exposure. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective garments
2. Segregate this compound Waste Streams: Proper segregation of waste is critical for safe and compliant disposal.
-
Solid this compound Waste: Unused, expired, or surplus solid this compound should be collected in its original container or a new, well-sealed waste container. This container must be clearly labeled as "Hazardous Waste: this compound," including its chemical formula (C31H42N6O4).
-
This compound Solutions: Under no circumstances should solutions containing this compound be poured down the drain.[1] All solutions, whether aqueous or solvent-based, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must specify "Hazardous Waste: this compound Solution," the solvent used, and an estimated concentration.
-
Contaminated Laboratory Materials: Any disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, are to be treated as contaminated hazardous waste. These materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container or bag. Reusable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous liquid waste, before proceeding with standard washing procedures.
3. Store Waste Securely: All containers with this compound waste must be stored in a designated, secure, and well-ventilated area. Ensure that containers are kept sealed to prevent any leakage or release of vapors.
4. Arrange for Professional Disposal: The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for the collection and disposal of the waste. It is imperative to provide an accurate and detailed waste manifest.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste, from generation to final disposal.
Caption: A workflow for the safe and compliant disposal of different this compound waste streams.
Disclaimer: This guide is intended to provide general information based on available safety data and standard laboratory practices. All personnel handling this compound are required to consult and adhere to their institution's specific waste disposal policies and all applicable local, state, and federal regulations to ensure full compliance and safety. For specific instructions, always contact your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
